2-Hexanone-5,5,6,6,6-d5
CAS No.:
Cat. No.: VC0213349
Molecular Formula: C6H7D5O
Molecular Weight: 105.19
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7D5O |
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Molecular Weight | 105.19 |
Introduction
Chemical Identity and Structure
2-Hexanone-5,5,6,6,6-d5 is a deuterated version of 2-hexanone (also known as methyl butyl ketone), with deuterium atoms located at positions 5 and 6 of the carbon chain. The molecular formula is C6H7D5O, with a molecular weight of 105.19 g/mol . This compound features a ketone functional group at the second carbon position, with five deuterium atoms replacing hydrogen atoms near the terminal end of the molecule.
The parent compound, 2-hexanone (CAS: 591-78-6), has the molecular formula C6H12O and a molecular weight of 100.16 g/mol . The structure of 2-hexanone-5,5,6,6,6-d5 maintains the same carbon skeleton and functional groups as the parent molecule, with the critical difference being the isotopic substitution of hydrogen atoms with deuterium atoms.
Structural Comparison
Property | 2-Hexanone | 2-Hexanone-5,5,6,6,6-d5 |
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Molecular Formula | C6H12O | C6H7D5O |
Molecular Weight | 100.16 g/mol | 105.19 g/mol |
Deuterium Atoms | None | 5 (positions 5,5,6,6,6) |
CAS Number | 591-78-6 | Not specified in results |
ALN Number | Not applicable | 2337 |
The deuterium labeling pattern in 2-hexanone-5,5,6,6,6-d5 is strategically important, as it places stable isotope markers at the terminal end of the molecule, allowing researchers to track specific metabolic or chemical transformation pathways.
Physical and Chemical Properties
The physical and chemical properties of 2-hexanone-5,5,6,6,6-d5 are expected to be similar to those of the parent compound, with slight modifications due to the deuterium substitution. The deuterium isotope effect can influence reaction rates, boiling points, and spectroscopic properties.
Physical State and Appearance
Like the parent compound, 2-hexanone-5,5,6,6,6-d5 is likely a colorless to light yellow clear liquid at room temperature . The purity of commercially available 2-hexanone-5,5,6,6,6-d5 is typically minimum 95% , which is suitable for most research applications.
Isotopic Stability
High-quality deuterated compounds like 2-hexanone-5,5,6,6,6-d5 typically maintain their deuterium content even after exposure to air and during normal handling procedures. Similar deuterated compounds have shown stability with deuterium incorporation remaining at >99% even after air exposure and during melting processes .
Synthesis Methods
The synthesis of deuterated compounds like 2-hexanone-5,5,6,6,6-d5 typically involves specialized techniques to introduce deuterium atoms at specific positions.
H/D Exchange Methods
One common method for introducing deuterium into organic molecules is through H/D exchange reactions. This can be achieved using deuterated solvents such as D2O or other deuterated reagents in the presence of suitable catalysts or bases .
For aromatic compounds, H/D exchange can be performed using deuterated solvents in the presence of alkali metal carbonates or phosphates . While this specific method is more applicable to aromatic systems, similar principles can be applied for aliphatic deuterium incorporation with appropriate modifications.
Chemical Synthesis Approaches
Another approach to synthesizing 2-hexanone-5,5,6,6,6-d5 would involve:
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Starting with appropriate precursors that allow for selective introduction of deuterium atoms
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Using deuterated reagents in traditional ketone synthesis routes
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Employing catalysts that facilitate selective H/D exchange
For example, a synthesis approach might utilize 1-hexyne and deuterated sulfuric acid in methanol in the presence of a gold catalyst, similar to the method described for synthesizing 2-hexanone, but with deuterated reagents to introduce deuterium at specific positions .
Applications in Research and Analysis
2-Hexanone-5,5,6,6,6-d5 has several important applications in scientific research and analytical chemistry.
Internal Standards in Mass Spectrometry
Deuterated compounds are extensively used as internal standards in mass spectrometry and other analytical techniques. 2-Hexanone-5,5,6,6,6-d5 can serve as an effective internal standard for quantifying 2-hexanone in environmental, biological, or industrial samples . The deuterium labeling provides mass spectral peaks that are distinct from the analyte but with nearly identical chemical behavior.
Metabolic Studies
Deuterated compounds are valuable tools for studying metabolism and pharmacokinetics. 2-Hexanone is known to undergo metabolism to various compounds including 5-hydroxy-2-hexanone, 2,5-hexanedione, and 2,5-hexanediol . Using 2-hexanone-5,5,6,6,6-d5, researchers can:
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Track the metabolic fate of specific portions of the molecule
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Distinguish between endogenous and exogenous sources of metabolites
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Study kinetic isotope effects on metabolic processes
Reaction Mechanism Studies
Deuterium-labeled compounds are powerful tools for elucidating reaction mechanisms. The kinetic isotope effect (the difference in reaction rates between hydrogen and deuterium) can provide insights into the rate-determining step of a reaction and help identify which bonds are broken or formed during the reaction process .
Analytical Detection Methods
Mass Spectrometry
Mass spectrometry is the most common method for detecting and quantifying deuterated compounds. 2-Hexanone-5,5,6,6,6-d5 would produce characteristic mass spectral fragments that are 5 atomic mass units higher than those of undeuterated 2-hexanone for fragments containing the deuterated positions. This mass shift allows for easy distinction between the deuterated and non-deuterated compounds.
Gas Chromatography
Gas chromatography (GC) can be used to separate 2-hexanone-5,5,6,6,6-d5 from similar compounds. While deuterated compounds typically have similar retention times to their non-deuterated counterparts, slight differences may be observed due to the isotope effect. The Kovats' retention index for 2-hexanone on non-polar columns typically ranges from 761 to 772 , and the deuterated analog might have a slightly different value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the position and extent of deuteration in 2-hexanone-5,5,6,6,6-d5. In 1H NMR, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity. Additionally, 13C NMR would show characteristic splitting patterns and shifts for carbon atoms bonded to deuterium versus hydrogen.
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